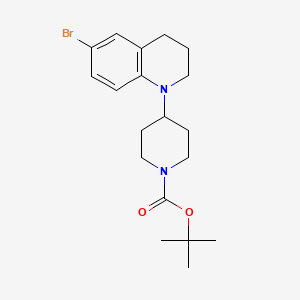

tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (C₁₉H₂₇BrN₂O₂, MW 395.33) is a brominated 3,4-dihydroquinoline derivative featuring a piperidine ring and a tert-butyl carbamate protecting group . This compound is synthesized via bromination of its precursor, tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (59), using N-bromosuccinimide (NBS) in DMF, yielding 80.4% after silica gel chromatography . Its structure is confirmed by ¹H NMR (e.g., δ 7.10–6.51 for aromatic protons, δ 1.47 for tert-butyl) and mass spectrometry (MS (ESI): 395.1/377.1 (M + 1)) . The tert-butyl group enhances lipophilicity and stability, making the compound a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

tert-butyl 4-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BrN2O2/c1-19(2,3)24-18(23)21-11-8-16(9-12-21)22-10-4-5-14-13-15(20)6-7-17(14)22/h6-7,13,16H,4-5,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMVOIHWMUGNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (CAS No. 1063408-68-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: CHBrNO

- Molecular Weight: 395.33 g/mol

- Structural Features: The compound features a piperidine ring, a quinoline moiety, and a tert-butyl ester functional group, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1063408-68-3 |

| Molecular Formula | CHBrNO |

| Molecular Weight | 395.33 g/mol |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Nitric Oxide Synthase (NOS) Inhibition: Related compounds have shown the ability to inhibit nitric oxide synthase, which is crucial in regulating vascular tone and neurotransmission . This inhibition can have therapeutic implications in conditions like hypertension and neurodegenerative diseases.

- Anticonvulsant Properties: Some studies suggest that derivatives of dihydroquinoline may possess anticonvulsant effects, potentially providing a basis for the development of new anti-seizure medications .

Case Studies

- Study on NOS Inhibition:

- Anticonvulsant Evaluation:

Pharmacological Studies

Several pharmacological studies have been conducted to assess the biological activity of similar compounds:

- In Vivo Studies: Animal models have been utilized to evaluate the anticonvulsant activity and safety profiles of related compounds. These studies often measure seizure thresholds and behavioral responses post-administration.

- In Vitro Assays: Laboratory assays have been employed to investigate the interaction of these compounds with various biological targets, including ion channels and enzymes involved in neurotransmission.

Safety and Toxicity

While the compound shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels associated with high doses, necessitating further investigation into safe dosage ranges for potential clinical use .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 3,4-dihydroquinoline compounds exhibit significant antimicrobial activities. The presence of the bromine atom in tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate enhances its interaction with microbial targets, potentially leading to improved efficacy against various bacterial strains .

Anticancer Potential

Studies have shown that compounds containing the quinoline structure demonstrate anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and growth .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of quinoline derivatives suggest that this compound may possess properties beneficial for neurodegenerative diseases. Preliminary studies indicate that it could help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Activity Assessment

In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

| Pathogen | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 32 |

| Escherichia coli | 16 | 64 |

Case Study 2: Cancer Cell Line Study

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells when treated with higher concentrations.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

Comparison with Similar Compounds

tert-Butyl 4-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (62)

tert-Butyl 3-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)pyrrolidine-1-carboxylate (63)

Key Differences :

- Reactivity : Piperidine derivative (62) exhibits higher bromination efficiency (80.4% vs. 63.8%), suggesting better stability or reactivity .

Brominated vs. Non-Brominated Precursors

Non-Brominated Precursor (59)

- Structure: tert-Butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate.

- Molecular Weight : ~316.4 g/mol (calculated by subtracting Br and adjusting H count).

- Role : Serves as a precursor for 62; bromination introduces electrophilic reactivity for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) .

Brominated Derivative (62)

- Advantages : Bromine enhances versatility in further functionalization (e.g., nucleophilic substitution, metal-catalyzed couplings).

- Applications: Potential use in synthesizing kinase inhibitors or receptor modulators, analogous to BQCA, a quinoline-based muscarinic acetylcholine receptor ligand .

Other Structural Analogs

tert-Butyl 6-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Structure: Brominated pyrazole instead of dihydroquinoline.

- Applications : Intermediate in anticancer or anti-inflammatory agents (e.g., kinase inhibitors) .

Physicochemical and Spectral Data Comparison

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via reductive amination between 6-bromo-3,4-dihydroquinoline and tert-butyl 4-oxopiperidine-1-carboxylate. Sodium triacetoxyborohydride (STAB) in acetic acid is a key reagent for this step, as it selectively reduces the imine intermediate under mild conditions . Chromatographic purification (e.g., silica gel column chromatography) is essential to isolate the product from unreacted starting materials and by-products. Reaction optimization often involves controlling moisture levels and reaction time to prevent hydrolysis of the tert-butyl carbamate group.

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS). For example:

- NMR detects characteristic peaks for the tert-butyl group (~1.4 ppm, singlet) and the piperidine ring protons (multiplet at 3.0–4.0 ppm).

- HRMS confirms the molecular ion peak at the expected m/z (e.g., calculated for : 392.10) . Discrepancies in NMR splitting patterns may indicate stereochemical impurities, necessitating further purification or alternative synthetic routes.

Advanced Research Questions

Q. What analytical challenges arise during characterization, and how can they be methodologically addressed?

Key challenges include:

- Regioisomeric by-products : Bromination at unintended positions (e.g., C5 instead of C6) can occur during synthesis. LC-MS with a chiral column or - COSY NMR helps differentiate isomers .

- Rotameric splitting in NMR : The piperidine ring’s conformational flexibility may cause peak broadening. Variable-temperature NMR (e.g., at 298 K vs. 313 K) can resolve overlapping signals .

- Trace impurities from STAB : Residual boron-containing by-products require rigorous aqueous workup and repeated washes with ethyl acetate.

Q. How do variations in bromination conditions affect the compound’s reactivity in downstream applications?

Bromination using -bromosuccinimide (NBS) in DMF introduces the bromo group regioselectively at C6. However, excess NBS or prolonged reaction times may lead to over-bromination or oxidation of the dihydroquinoline ring. Controlled stoichiometry (1.1 equiv NBS) and monitoring via TLC are critical . Alternative brominating agents (e.g., Br/FeCl) may alter reactivity but risk ring chlorination or decomposition .

Q. What strategies optimize the reductive amination step for scalability and reproducibility?

- Solvent selection : Dichloromethane (DCM) or THF minimizes side reactions compared to polar aprotic solvents.

- Acid additive : Acetic acid (10 mol%) enhances imine formation and stabilizes the intermediate.

- Temperature control : Reactions performed at 0–5°C reduce racemization of chiral centers. Post-reaction quenching with sodium bicarbonate and extraction with DCM improve yield (typically 60–75%) .

Q. How does this compound serve as a precursor in medicinal chemistry SAR studies?

The tert-butyl carbamate group acts as a protecting group for the piperidine nitrogen, enabling selective deprotection (e.g., with TFA) for further functionalization. The bromo substituent facilitates cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups for probing biological activity . For example, replacing Br with a pyridyl moiety via palladium catalysis enhances binding affinity to kinase targets .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s stability under acidic conditions be resolved?

Some studies report tert-butyl carbamate cleavage under mild acidic conditions (pH < 4), while others suggest stability. This discrepancy arises from solvent effects:

- In aqueous HCl/THF, the carbamate hydrolyzes rapidly.

- In anhydrous TFA/DCM, deprotection is slower but more controlled. Stability assays using HPLC monitoring under varying pH and solvent systems are recommended to validate conditions for specific applications .

Methodological Tables

| Key Reaction Parameters for Synthesis |

|---|

| Step |

| Reductive Amination |

| Bromination |

| Purification |

| Common Impurities and Mitigation Strategies |

|---|

| Impurity |

| Unreacted dihydroquinoline |

| Over-brominated by-product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.